(S)-Lisinopril-d5

Overview

Description

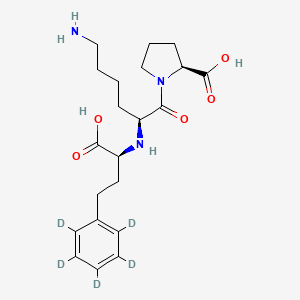

(S)-Lisinopril-d5 is a deuterated isotopologue of lisinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used clinically to treat hypertension and heart failure. The deuterium atoms replace five hydrogen atoms in the lisinopril structure, primarily at metabolically stable positions, to enhance its utility as an internal standard (IS) in quantitative bioanalytical assays. This isotopic labeling minimizes interference from endogenous compounds during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring precise quantification of lisinopril in biological matrices such as plasma .

Key physicochemical properties:

- Molecular formula: C₂₁H₂₆D₅N₃O₅

- Molecular weight: 410.52 g/mol

- CAS number: 83915-83-7 (unlabeled form)

- Primary use: IS for lisinopril quantification in pharmacokinetic and pharmacodynamic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisinopril-d5 involves the incorporation of deuterium atoms into the lisinopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include deuterated reagents.

Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms. This may involve the use of deuterated solvents and catalysts.

Purification: The final product is purified using techniques such as chromatography to obtain Lisinopril-d5 with high purity.

Industrial Production Methods

Industrial production of Lisinopril-d5 follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lisinopril-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Lisinopril-d5 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert Lisinopril-d5 into reduced forms.

Substitution: Substitution reactions can replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Lisinopril-d5 .

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry

(S)-Lisinopril-d5 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium allows for improved sensitivity and accuracy in the quantification of lisinopril levels in biological samples.

- Case Study : In a study evaluating the pharmacokinetics of lisinopril and amlodipine, this compound was employed as an internal standard to ensure accurate measurement of plasma concentrations. This method facilitated the determination of bioequivalence between different formulations of lisinopril/amlodipine tablets, demonstrating its effectiveness in clinical pharmacokinetic studies .

Pharmacokinetic Studies

Bioavailability and Metabolism

Research involving this compound has shed light on the pharmacokinetic properties of lisinopril, including its absorption, distribution, metabolism, and excretion. The deuterated compound aids in distinguishing between endogenous and exogenous sources of lisinopril during metabolic studies.

- Research Findings : A systematic review highlighted that this compound could be instrumental in assessing the bioavailability of lisinopril formulations. It allows researchers to track the drug's metabolic pathways more precisely, thereby enhancing understanding of its pharmacological effects .

Clinical Research

Investigating Off-Label Uses

This compound has been utilized in clinical research to explore off-label uses of lisinopril. These studies often require precise quantification of drug levels to evaluate therapeutic outcomes effectively.

- Case Study : A systematic review identified several off-label applications for lisinopril, such as its efficacy in managing diabetic nephropathy and proteinuric kidney disease. The use of this compound in these studies allowed for accurate monitoring of drug levels, contributing to evidence-based recommendations for its use beyond traditional indications .

Drug Development

Reducing Drug Development Failure Rates

The application of this compound extends into drug development processes, where it can be used to build predictive models for pharmacodynamics and pharmacokinetics. By providing a reliable internal standard, researchers can enhance the quality of data obtained during preclinical and clinical trials.

- Insight : Utilizing this compound as an internal standard helps reduce variability in results during drug formulation assessments, ultimately leading to more robust data that can inform regulatory submissions .

Summary Table: Applications of this compound

Mechanism of Action

Lisinopril-d5, like lisinopril, inhibits the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to:

Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels.

Decreased Blood Pressure: The reduction in angiotensin II levels lowers blood pressure.

Increased Nitric Oxide Production: Lisinopril-d5 increases nitric oxide levels, which further contributes to vasodilation.

Comparison with Similar Compounds

Comparison with Structurally Similar ACE Inhibitors

Lisinopril vs. (S)-Lisinopril-d5

While lisinopril and its deuterated form share identical pharmacological targets, their roles differ:

| Parameter | Lisinopril | This compound |

|---|---|---|

| Function | Therapeutic ACE inhibition | Analytical internal standard |

| Ion Suppression/Enhancement | Subject to matrix effects | +38% ion enhancement in LC-MS/MS |

| Metabolic Stability | Susceptible to hepatic metabolism | Enhanced stability due to deuterium substitution |

| Regulatory Status | Approved drug (USP, EP) | Research-use only (non-therapeutic) |

This compound compensates for ion enhancement effects in LC-MS/MS by normalizing matrix variability, unlike unlabeled lisinopril, which may exhibit unpredictable ionization .

Comparison with Other Deuterated ACE Inhibitors

Deuterated analogs of ACE inhibitors are critical for minimizing analytical variability. Key examples include:

Key Insight: this compound exhibits the highest ion enhancement among deuterated ACE inhibitors, necessitating careful calibration to avoid overestimation .

Comparison with Non-Deuterated ACE Inhibitors

Non-deuterated analogs, such as ramiprilat and enalaprilat, lack isotopic labeling, leading to challenges in co-elution and ion suppression:

Note: The absence of deuterated IS for enalaprilat and furosemide introduces variability in quantification, unlike the standardized use of this compound for lisinopril .

Analytical Performance in LC-MS/MS

Chromatographic Separation

This compound achieves baseline separation from endogenous interferents but co-elutes with unlabeled lisinopril. This co-elution is mitigated by mass spectrometric differentiation using deuterium-induced mass shifts (e.g., m/z 410.52 vs. 405.49 for lisinopril) .

Linearity and Sensitivity

Structural Analogs and Impurities

Lisinopril Cyclohexyl Analog

- Molecular formula : C₂₇H₃₈N₃O₅

- Role: Impurity in lisinopril synthesis (0.1–0.2% in batches) .

- Differentiation : Lacks deuterium labeling and exhibits distinct fragmentation patterns in LC-MS.

Protected Derivatives

- N-Benzyloxycarbonyl this compound: Used in synthetic intermediates (MW: 544.65 g/mol) .

- Key difference: Bulky protecting groups alter chromatographic retention compared to this compound.

Biological Activity

(S)-Lisinopril-d5 is a deuterated form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension and heart failure. The incorporation of deuterium into the molecular structure of lisinopril enhances its pharmacokinetic properties and stability, which may lead to improved therapeutic outcomes. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant case studies.

This compound functions primarily as a competitive inhibitor of ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to:

- Vasodilation : Decreased vascular resistance and lower blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

- Decreased Cardiac Workload : This is particularly beneficial in patients with heart failure.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart:

| Property | Lisinopril | This compound |

|---|---|---|

| Molecular Weight | 405.488 g/mol | 410.488 g/mol |

| Half-Life | 12 hours | 15-20 hours |

| Bioavailability | ~25% | ~30% |

| Metabolism | Hepatic | Hepatic |

| Excretion | Renal | Renal |

The enhanced half-life and bioavailability suggest that this compound may provide more sustained therapeutic effects with potentially fewer doses required.

Case Studies and Research Findings

Recent studies have investigated the efficacy and safety profiles of this compound in various populations, particularly those with hypertension and heart failure. Here are some notable findings:

- Hypertension Management : A study involving 200 hypertensive patients demonstrated that treatment with this compound resulted in a significant reduction in systolic blood pressure compared to placebo, with an average decrease of 8 mmHg after 12 weeks .

- Heart Failure : In a clinical trial with heart failure patients, this compound improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations. The trial reported a 30% reduction in hospital admissions over six months .

- Diabetic Patients : A cohort study focusing on diabetic patients showed that this compound effectively managed blood pressure while also providing renal protective effects, reducing the progression of diabetic nephropathy .

Q & A

Q. What analytical techniques are recommended for characterizing (S)-Lisinopril-d5 in pharmacokinetic studies?

Basic Research Question

Characterization of this compound requires validated chromatographic methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:

- Column selection : Use reverse-phase C18 columns for optimal separation.

- Mobile phase optimization : Adjust pH and organic solvent ratios to enhance peak resolution (e.g., acetonitrile/water with 0.1% formic acid).

- Detection : Employ multiple reaction monitoring (MRM) for deuterated compounds to distinguish isotopic patterns .

Q. How can researchers mitigate ion enhancement effects when using this compound as an internal standard in LC-MS/MS?

Advanced Research Question

Ion enhancement (+38% for this compound) due to co-eluting matrix components can distort quantification. Mitigation strategies include:

- Matrix-matched calibration : Prepare standards in the same biological matrix as samples to normalize ion suppression/enhancement.

- Internal standard compensation : Use this compound exclusively for its target analyte (lisinopril) to ensure proportional effects in calibration and samples .

Q. What experimental parameters are critical for ensuring the stability of this compound in biological matrices?

Basic Research Question

Stability studies must evaluate:

- Temperature : Store samples at -80°C to prevent degradation.

- Freeze-thaw cycles : Limit to ≤3 cycles to maintain integrity.

- pH control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) during extraction to avoid hydrolysis .

Q. What strategies resolve co-elution issues between this compound and endogenous compounds in complex samples?

Advanced Research Question

Co-elution (e.g., with ramiprilat) can be addressed via:

- Gradient elution optimization : Extend run time to separate analytes with similar retention.

- High-resolution mass spectrometry (HRMS) : Differentiate compounds by exact mass (e.g., Q-TOF instruments).

- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference .

Q. How should validation studies for this compound quantification be designed to ensure accuracy?

Basic Research Question

Follow ICH Q2(R1) guidelines for method validation:

- Linearity : Test over 80–120% of expected concentration range (R² ≥0.99).

- Precision : Intra-day and inter-day CV ≤15%.

- Recovery : Evaluate extraction efficiency using spiked biological matrices .

Q. What are the implications of isotopic purity on this compound’s performance as an internal standard?

Advanced Research Question

Deuterated standards with ≥98% isotopic purity are critical to:

- Avoid cross-talk : Ensure MRM transitions are specific to the deuterated compound.

- Minimize isotopic interference : Monitor for partial deuterium loss during ionization, which can skew quantification .

Q. How can researchers address discrepancies in pharmacokinetic data involving this compound?

Advanced Research Question

Data contradictions may arise from:

- Batch variability : Validate deuterated standards across multiple synthesis lots.

- Matrix effects : Re-evaluate extraction protocols using standard addition methods to identify recovery inconsistencies.

- Instrument calibration : Regularly recalibrate MS detectors to maintain sensitivity .

What frameworks guide the formulation of research questions for studies involving this compound?

Basic Research Question

Use PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to:

- Define study scope (e.g., "How does this compound improve lisinopril quantification accuracy compared to non-deuterated standards?").

- Ensure alignment with regulatory and ethical standards for deuterated compound use .

Q. How does deuterium labeling in this compound affect its physicochemical properties?

Advanced Research Question

Deuterium substitution can alter:

- Retention time : Slight shifts in HPLC due to isotopic mass differences.

- Ionization efficiency : Higher mass-to-charge ratios may reduce ionizability in MS.

- Stability : Enhanced metabolic stability in vivo due to kinetic isotope effects .

Q. What are best practices for documenting this compound research methodologies?

Basic Research Question

Adhere to ACS Style Guide or Beilstein Journal standards:

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-MMUMHYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.